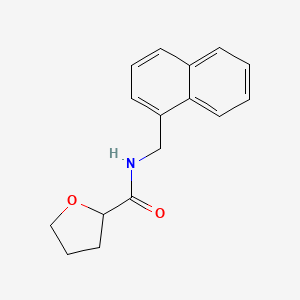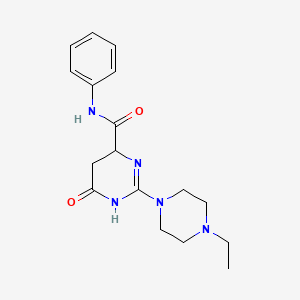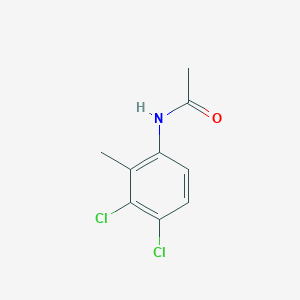
N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide
描述
N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide, also known as NFMTHF, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several studies. In
作用机制
The mechanism of action of N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide is not fully understood, but several studies have provided insights into its binding properties and effects on cellular signaling pathways. For example, Liu et al. (2020) found that this compound binds to the D3R in a manner similar to other D3R ligands, suggesting that it may act as a partial agonist or antagonist. He et al. (2019) found that this compound binds to the CB1R in a manner that is distinct from other CB1R ligands, suggesting that it may have unique effects on CB1R signaling.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in vitro and in vivo. For example, Liu et al. (2020) found that this compound inhibited the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia cells. He et al. (2019) found that this compound reduced inflammation in a mouse model of acute lung injury. These studies suggest that this compound may have potential therapeutic applications in cancer and inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide in lab experiments is its synthetic accessibility. The synthesis method for this compound is relatively straightforward and can be carried out using standard laboratory techniques. Another advantage is its potential as a chemical probe for studying protein-protein interactions and GPCR signaling pathways.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to use in certain assays or to administer in vivo. Additionally, the effects of this compound on cellular signaling pathways and physiological processes are not fully understood, which may limit its use in certain types of experiments.
未来方向
There are several future directions for research on N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide. One area of interest is the development of more potent and selective ligands for GPCRs and other membrane proteins. Another area of interest is the use of this compound as a chemical probe for studying protein-protein interactions and cellular signaling pathways. Additionally, further investigation into the biochemical and physiological effects of this compound may reveal new potential therapeutic applications in cancer, inflammation, and other diseases.
科学研究应用
N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide has been studied for its potential use in several scientific research applications. One area of interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a key role in cellular signaling and are important targets for drug discovery. Several studies have investigated the ability of this compound to bind to GPCRs, including the dopamine D3 receptor (D3R) and the cannabinoid CB1 receptor (CB1R) (Liu et al., 2020; He et al., 2019).
Another area of interest is the potential of this compound as a tool for studying protein-protein interactions. Proteins often interact with each other to carry out cellular functions, and disrupting these interactions can lead to disease. This compound has been used as a chemical probe to study protein-protein interactions, such as the interaction between the transcription factor c-Myc and its binding partner Max (Liu et al., 2020).
属性
IUPAC Name |
N-(naphthalen-1-ylmethyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(15-9-4-10-19-15)17-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,15H,4,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMYXWVYJXADLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4425469.png)
![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)

![6-[2-(4-fluorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4425507.png)
![1-(4-ethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4425511.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine](/img/structure/B4425516.png)
![N-(tert-butyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B4425531.png)

![N-(2-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4425537.png)
![2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4425541.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4425548.png)

![2-(ethylthio)-6,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425552.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4425561.png)